Biliverdin hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N4O6.2ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);2*1H/b24-13+,27-14-,28-15-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLHFBAZSKVVCQ-DKUYZEAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C/C4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36Cl2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55482-27-4 | |

| Record name | Biliverdin dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055482274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Biological Functions of Biliverdin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biliverdin (B22007) hydrochloride, a water-soluble form of the heme catabolite biliverdin, has emerged as a molecule of significant therapeutic interest.[1][2] Historically considered a mere metabolic waste product, recent research has unveiled its potent antioxidant, anti-inflammatory, and cytoprotective properties. This technical guide provides an in-depth exploration of the core biological functions of biliverdin hydrochloride, detailing its molecular mechanisms of action, relevant signaling pathways, and established experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Biliverdin is a green tetrapyrrolic bile pigment that is an intermediate in the catabolism of heme.[1][3] Heme oxygenase (HO), an essential enzyme in this pathway, catalyzes the breakdown of heme into biliverdin, iron, and carbon monoxide.[4][5] Biliverdin is subsequently reduced to the potent antioxidant bilirubin (B190676) by the enzyme biliverdin reductase (BVR).[6][7] While bilirubin has been extensively studied for its antioxidant capabilities, biliverdin itself possesses significant biological activities.[3][8] This guide focuses on the hydrochloride salt of biliverdin, which enhances its solubility for experimental applications.[9] The multifaceted roles of this compound in cellular protection and immune modulation are of growing interest for their therapeutic potential in a range of diseases.[10][11]

Core Biological Functions

Antioxidant Effects

This compound exhibits direct and indirect antioxidant properties. It can scavenge various reactive oxygen species (ROS), thereby mitigating oxidative stress. The antioxidant capacity of biliverdin is also linked to the activity of biliverdin reductase, which converts it to bilirubin, a potent antioxidant.[2][12] This conversion is part of a proposed redox cycle where bilirubin is oxidized back to biliverdin while neutralizing ROS, and then biliverdin is recycled back to bilirubin by BVR.[12]

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of pro-inflammatory cytokines and mediators.[7][13] Furthermore, biliverdin can stimulate the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[1][2]

Cytoprotective Functions

The cytoprotective effects of this compound are a result of its combined antioxidant and anti-inflammatory actions. By reducing oxidative stress and inflammation, biliverdin helps to preserve cellular integrity and function in various models of tissue injury, including ischemia-reperfusion injury.[9]

Key Signaling Pathways

Heme Catabolism Pathway

The generation of biliverdin is an integral part of the heme catabolism pathway, which is a fundamental cellular process for recycling iron and eliminating excess heme.

PI3K/Akt Signaling Pathway

Biliverdin has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation. This activation can lead to the increased production of the anti-inflammatory cytokine IL-10.[1][2]

Inhibition of NF-κB Signaling

Biliverdin can suppress inflammatory responses by inhibiting the activation of the NF-κB signaling pathway. This prevents the translocation of NF-κB into the nucleus and the subsequent transcription of pro-inflammatory genes.[7][13]

Aryl Hydrocarbon Receptor (AhR) Pathway

Biliverdin and its metabolite bilirubin can act as ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Activation of the AhR pathway can influence the expression of genes involved in xenobiotic metabolism and immune responses.[14]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the biological effects of this compound.

Table 1: Antioxidant and Cytoprotective Effects of Biliverdin

| Parameter | Cell/Model System | Biliverdin Concentration | Effect | Reference |

| Superoxide Dismutase (SOD) Activity | Rat Lungs (Ischemia-Reperfusion) | 35 mg/kg (in vivo) | Significantly restored SOD activity | [9] |

| Malondialdehyde (MDA) Content | Rat Lungs (Ischemia-Reperfusion) | 35 mg/kg (in vivo) | Significantly reduced MDA content | [9] |

| Cell Viability (MTT Assay) | HeLa Cells | Not Specified | Protected cells from H₂O₂-induced death | [12] |

| Hepatocyte Necrosis | Primary Rat Hepatocytes | 20-100 µM | Markedly delayed necrosis | [15] |

| Erythrocyte Lysis | Human Erythrocytes | IC₅₀ < Trolox | Inhibited 50% of cell lysis | [15] |

Table 2: Anti-inflammatory Effects of Biliverdin

| Parameter | Cell/Model System | Biliverdin Concentration | Effect | Reference |

| IL-6 Levels (serum) | Rats (LPS-induced lung injury) | 35 mg/kg (in vivo) | >40% suppression | [9] |

| IL-10 Levels (serum) | Rats (LPS-induced lung injury) | 35 mg/kg (in vivo) | 250% elevation | [9] |

| NF-κB Transcriptional Activity | HEK293A Cells | Concentration-dependent | Inhibition | [7] |

| IL-10 Production | RAW 264.7 Macrophages | 50 µM | Increased IL-10 production | [1] |

Detailed Experimental Protocols

Biliverdin Reductase Activity Assay

This protocol describes a colorimetric assay to measure BVR activity in cell lysates.

Methodology:

-

Prepare Cell Lysate: Homogenize cells or tissues in an appropriate lysis buffer and quantify protein concentration.

-

Reaction Setup: In a 1-ml cuvette or 96-well plate, prepare a reaction mixture containing 50 mM Tris buffer (pH 8.7), 100 µM NADPH, and 10 µM biliverdin IXα.[8]

-

Initiate Reaction: Add 50 µg of cell lysate to the reaction mixture.

-

Measurement: Immediately place the reaction in a spectrophotometer pre-warmed to 37°C and monitor the increase in absorbance at 453 nm (the peak absorbance for bilirubin) over time.[8]

-

Data Analysis: Calculate the rate of bilirubin formation from the linear portion of the absorbance curve.

In Vivo Administration of this compound

This protocol outlines the procedure for administering this compound to a rat model of endotoxin-induced acute lung injury.

Methodology:

-

Preparation of Biliverdin Solution: Dissolve this compound in 0.1 N NaOH and adjust the final pH to 7.4 with HCl. Dilute in phosphate-buffered saline (PBS) to the desired concentration.[9]

-

Animal Model: Use male Sprague-Dawley rats (225–250 g).[9]

-

Administration: Administer this compound (35 mg/kg) via intraperitoneal (i.p.) injection 16 hours and 1 hour before inducing lung injury with lipopolysaccharide (LPS).[9]

-

Induction of Injury: Administer LPS (e.g., 3 mg/kg, intravenous) to induce acute lung injury.[9]

-

Sample Collection and Analysis: At specified time points post-LPS administration, collect blood and tissue samples for analysis of inflammatory markers (e.g., cytokines via ELISA) and oxidative stress parameters.

Assessment of T-Cell Proliferation using CFSE

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation in response to biliverdin treatment.

Methodology:

-

Isolate T-cells: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or spleen.

-

CFSE Labeling: Resuspend T-cells at 1x10⁶ cells/ml and label with CFSE at a final concentration of 0.5-5 µM for 10-15 minutes at 37°C. Quench the labeling reaction with fetal bovine serum.[4][6]

-

Cell Culture: Culture the CFSE-labeled T-cells in the presence of a T-cell stimulant (e.g., anti-CD3/CD28 beads or PHA) with or without various concentrations of this compound.

-

Incubation: Incubate the cells for 3-5 days to allow for proliferation.

-

Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The CFSE fluorescence intensity will halve with each cell division, allowing for the quantification of proliferation.[5][16]

Conclusion

This compound is a multifunctional molecule with significant therapeutic potential. Its antioxidant, anti-inflammatory, and cytoprotective properties are mediated through its ability to scavenge ROS and modulate key signaling pathways, including the PI3K/Akt, NF-κB, and AhR pathways. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic benefits of this compound in a variety of disease models. Continued research into the nuanced mechanisms of biliverdin action will undoubtedly pave the way for novel therapeutic strategies.

References

- 1. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Interaction of human biliverdin reductase with Akt/protein kinase B and phosphatidylinositol-dependent kinase 1 regulates glycogen synthase kinase 3 activity: a novel mechanism of Akt activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. media.tghn.org [media.tghn.org]

- 6. mucosalimmunology.ch [mucosalimmunology.ch]

- 7. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biliverdin Protects the Isolated Rat Lungs from Ischemia-reperfusion Injury via Antioxidative, Anti-inflammatory and Anti-apoptotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Biliverdin reductase: a major physiologic cytoprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Activation of the Ah receptor signal transduction pathway by bilirubin and biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DOT Language | Graphviz [graphviz.org]

- 16. researchgate.net [researchgate.net]

Biliverdin Hydrochloride: A Technical Guide to its Cytoprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biliverdin (B22007) hydrochloride, a key intermediate in the heme catabolism pathway, is emerging as a potent cytoprotective agent with significant therapeutic potential. Traditionally viewed as a mere metabolic byproduct, recent research has illuminated its multifaceted roles in mitigating cellular stress and injury. This technical guide provides an in-depth exploration of the cytoprotective effects of biliverdin hydrochloride, focusing on its antioxidant, anti-inflammatory, and anti-apoptotic properties. Detailed experimental methodologies, quantitative data from key studies, and visual representations of the underlying signaling pathways are presented to offer a comprehensive resource for researchers and drug development professionals in this field.

Core Cytoprotective Mechanisms

This compound exerts its protective effects through a triad (B1167595) of interconnected mechanisms: potent antioxidant activity, robust anti-inflammatory action, and the inhibition of apoptotic cell death. These effects are mediated through complex signaling cascades, with the enzyme biliverdin reductase (BVR) playing a central role.

Antioxidant Effects

Biliverdin itself possesses antioxidant properties, capable of quenching reactive oxygen species (ROS)[1]. However, its primary antioxidant function is often attributed to its conversion to bilirubin (B190676) by BVR. Bilirubin is a powerful antioxidant, and the "bilirubin-biliverdin redox cycle" hypothesis suggests that bilirubin can be oxidized back to biliverdin while neutralizing ROS, and then be recycled back to bilirubin by BVR, thus amplifying its antioxidant capacity[2][3]. While the in vivo significance of this cycle is still debated, the potent antioxidant nature of the biliverdin/bilirubin system is well-established[2][3].

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory activity by modulating key inflammatory pathways. It has been shown to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[4][5]. This is achieved, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation[6]. Furthermore, biliverdin can stimulate the production of the anti-inflammatory cytokine interleukin-10 (IL-10) through the activation of the PI3K/Akt pathway[7][8][9].

Anti-apoptotic Effects

This compound protects cells from programmed cell death, or apoptosis, a critical factor in various pathological conditions, including ischemia-reperfusion injury. It has been shown to reduce the number of apoptotic cells in preclinical models of cerebral and cardiac ischemia-reperfusion[10][11]. The anti-apoptotic effects of biliverdin are linked to its ability to modulate apoptosis-related proteins and signaling pathways, including the MAPK/ERK pathway.

Key Signaling Pathways

The cytoprotective effects of this compound are orchestrated by a network of intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic strategies.

Heme Oxygenase-1 (HO-1) Pathway

Biliverdin is a direct product of the catabolism of heme by the enzyme heme oxygenase-1 (HO-1). HO-1 is a stress-inducible enzyme, and its upregulation is a key cellular defense mechanism against oxidative stress and inflammation. Many of the cytoprotective effects attributed to HO-1 are mediated by its products, including biliverdin and carbon monoxide.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Biliverdin has been shown to activate this pathway, leading to the downstream phosphorylation of Akt. Activated Akt, in turn, promotes cell survival by inhibiting pro-apoptotic proteins and stimulates the production of the anti-inflammatory cytokine IL-10[7][8][9].

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Biliverdin reductase has been identified as an activator and nuclear transporter of ERK[12]. The activation of the ERK pathway can contribute to the anti-apoptotic and cytoprotective effects of biliverdin.

Quantitative Data on Cytoprotective Effects

The following tables summarize key quantitative data from preclinical studies investigating the cytoprotective effects of this compound.

Table 1: In Vitro Cytotoxicity and Apoptosis

| Cell Line | Assay | Endpoint | Biliverdin Concentration | Result | Reference |

| MCF-7 (Breast Cancer) | MTT Assay | IC50 (24h) | 247.4 µM | - | [13] |

| MDA-MB-468 (Breast Cancer) | MTT Assay | IC50 (24h) | 168.9 µM | - | [13] |

| MCF-7 | Annexin V/PI | Apoptosis | 250 µM | 23.12% (early & late) | [13] |

| MDA-MB-468 | Annexin V/PI | Apoptosis | 170 µM | 41.58% (early & late) | [13] |

Table 2: In Vivo Efficacy in Ischemia-Reperfusion Injury Models

| Model | Parameter | Treatment Group | Control Group | Outcome | Reference |

| Rat Cerebral I/R | Neurological Score (Day 5) | 3.10 ± 0.55 | 3.23 ± 0.82 | Improvement (p<0.05) | [4] |

| Rat Cerebral I/R | Infarct Volume (%) | 28.52 ± 3.67 | 42.28 ± 4.59 | Reduction (p<0.01) | [4] |

| Rat Liver I/R | Survival Rate | 90-100% | 50% | Increased Survival | [14] |

| Rat Liver I/R | GOT (IU/L) | 91 | 171 | Reduction (p<0.0001) | [15] |

| Rat Liver I/R | GPT (IU/L) | 46 | 144 | Reduction (p<0.0001) | [15] |

| Rat Liver I/R | Bile Production (mL/g) | 3.40 | 1.88 | Increase (p<0.003) | [15] |

Table 3: Effects on Inflammatory Cytokines

| Model | Cytokine | Treatment Group | Control Group | Outcome | Reference |

| Rat Cerebral I/R | TNF-α (mRNA fold change) | Significantly lower | Significantly higher | Reduction (p<0.01) | [4] |

| Rat Cerebral I/R | IL-6 (mRNA fold change) | Significantly lower | Significantly higher | Reduction (p<0.01) | [4] |

| Rat Cerebral I/R | IL-1β (mRNA fold change) | Significantly lower | Significantly higher | Reduction (p<0.01) | [4] |

| LPS-stimulated Macrophages | IL-10 Production | Increased | - | Stimulation | [7][9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assessment (MTT Assay)

Objective: To determine the effect of this compound on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.

Protocol:

-

Seed cells in a 96-well plate at a density of 5-6 x 10³ cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound (or vehicle control) and incubate for the desired time period (e.g., 24 or 48 hours).

-

After incubation, remove the culture medium and add 20 µl of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate at 37°C for 3 hours.

-

Remove the MTT solution and add 200 µl of DMSO to each well to dissolve the formazan crystals.

-

Incubate the plate in the dark for 10 minutes with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

-

Plate 2 x 10⁵ cells and treat with this compound (or vehicle control).

-

After treatment, wash the cells twice with cold PBS.

-

Resuspend the cells in 500 µl of 1X binding buffer.

-

Add 5 µl of Annexin V-FITC and 5 µl of PI (50 µg/ml) to the cell suspension.

-

Incubate for 10 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Situ Apoptosis Detection (TUNEL Assay)

Objective: To detect DNA fragmentation in tissue sections from ischemia-reperfusion injury models.

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTP, catalyzed by the enzyme terminal deoxynucleotidyl transferase (TdT).

Protocol:

-

Deparaffinize and rehydrate paraffin-embedded tissue sections.

-

Perform antigen retrieval if necessary (e.g., with proteinase K).

-

Incubate the sections with the TUNEL reaction mixture containing TdT and labeled dUTP for 1 hour at 37°C in a humidified chamber.

-

Stop the reaction and wash the sections.

-

If using a fluorescent label, counterstain the nuclei with a DNA stain like DAPI.

-

Mount the sections and visualize under a fluorescence microscope.

-

Quantify the number of TUNEL-positive (apoptotic) cells relative to the total number of cells.

Oxidative Stress Assessment (MDA and SOD Assays)

Objective: To measure markers of oxidative stress in tissue homogenates.

Principle:

-

Malondialdehyde (MDA) Assay: MDA is a product of lipid peroxidation and can be measured by its reaction with thiobarbituric acid (TBA) to form a colored product.

-

Superoxide (B77818) Dismutase (SOD) Assay: SOD is an antioxidant enzyme that catalyzes the dismutation of superoxide radicals. Its activity can be measured using various methods, often involving the inhibition of a superoxide-dependent reaction.

Protocol (General Steps):

-

Homogenize tissue samples in an appropriate buffer on ice.

-

Centrifuge the homogenate to obtain the supernatant.

-

For MDA:

-

Incubate the supernatant with TBA reagent at high temperature (e.g., 95°C).

-

Cool the samples and measure the absorbance at a specific wavelength (e.g., 532 nm).

-

Calculate MDA concentration based on a standard curve.

-

-

For SOD:

-

Use a commercial SOD assay kit following the manufacturer's instructions. These kits typically involve a reaction that generates superoxide radicals and a detection system that is inhibited by SOD activity.

-

Measure the change in absorbance or fluorescence over time.

-

Calculate SOD activity based on the degree of inhibition.

-

Western Blotting for Signaling Pathway Analysis

Objective: To detect the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis and transferred to a membrane.

Protocol:

-

Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-Akt, anti-p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total Akt, anti-total ERK).

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for investigating the cytoprotective effects of this compound.

Conclusion and Future Directions

This compound has demonstrated significant cytoprotective effects across a range of preclinical models, positioning it as a promising therapeutic candidate for diseases characterized by oxidative stress, inflammation, and apoptosis. Its ability to modulate multiple signaling pathways underscores its pleiotropic nature. Future research should focus on further elucidating the intricate molecular mechanisms of its action, including the definitive role of the bilirubin-biliverdin redox cycle in vivo. Additionally, well-designed clinical trials are warranted to translate the promising preclinical findings into tangible therapeutic benefits for patients. The development of novel drug delivery systems to enhance the bioavailability and targeted delivery of biliverdin may further unlock its therapeutic potential. This technical guide provides a solid foundation for researchers and clinicians to advance the study and application of this intriguing natural compound.

References

- 1. dovepress.com [dovepress.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. benchchem.com [benchchem.com]

- 4. Biliverdin administration ameliorates cerebral ischemia reperfusion injury in rats and is associated with proinflammatory factor downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biliverdin administration ameliorates cerebral ischemia reperfusion injury in rats and is associated with proinflammatory factor downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase [frontiersin.org]

- 9. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biliverdin Protects Against Cerebral Ischemia/Reperfusion Injury by Regulating the miR-27a-3p/Rgs1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. Comparison of malondialdehyde levels and superoxide dismutase activity in resveratrol and resveratrol/donepezil combination treatment groups in Alzheimer’s disease induced rat model - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Biliverdin Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biliverdin (B22007) hydrochloride, a key intermediate in the catabolism of heme, has garnered significant interest in biomedical research due to its potent antioxidant, anti-inflammatory, and cytoprotective properties.[1] As a member of the tetrapyrrole family, its distinct spectroscopic characteristics are fundamental to its identification, quantification, and the elucidation of its biological functions. This technical guide provides a comprehensive overview of the spectroscopic properties of biliverdin hydrochloride, including detailed experimental protocols and relevant biological pathways, to support researchers and professionals in drug development and related fields.

UV-Visible Absorption Spectroscopy

The extended π-conjugated system of the tetrapyrrole macrocycle in this compound gives rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. These bands are sensitive to the solvent environment and pH.[2]

Absorption Spectra

This compound typically exhibits two main absorption bands: a sharp Soret band in the near-UV region and a broader Q-band in the red to far-red region. In methanol, the absorption spectra show a sharp band at approximately 375 nm and a broad band at about 650 nm.[2] The presence of acid can cause a significant bathochromic (red) shift of the long-wavelength band. For instance, a 10-fold molar excess of HCl can shift the absorption maximum by 35 to 50 nm to longer wavelengths and nearly double the maximum absorption.[2]

Quantitative Data

The following table summarizes the key UV-Vis absorption data for biliverdin and its derivatives in various solvents.

| Compound | Solvent | λmax (Soret) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) at Soret | λmax (Q-band) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) at Q-band | Reference |

| Biliverdin IXα | Methanol | ~375 | Not specified | ~650 | Not specified | [2] |

| This compound | Not specified | 376, 679 | Not specified | Not specified | Not specified | |

| Biliverdin Dimethyl Ester | Dichloromethane | 381 | 44,000 | Not specified | Not specified | |

| Biliverdin Dimethyl Ester | Chloroform | 379 | 55,200 | Not specified | Not specified | |

| Biliverdin Dimethyl Ester | Benzene | 381 | 55,400 | Not specified | Not specified | |

| Biliverdin Dimethyl Ester | Methanol | 375 | 53,000 | Not specified | Not specified |

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the general procedure for obtaining UV-Vis absorption spectra of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., methanol, dimethyl sulfoxide)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. Due to its light sensitivity, all solutions should be prepared in dim light and stored in amber vials or tubes wrapped in aluminum foil.[3]

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-30 minutes to ensure a stable output.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 300-800 nm).

-

Sample Measurement: Rinse a second quartz cuvette with the this compound solution and then fill it. Place the sample cuvette in the spectrophotometer.

-

Data Acquisition: Acquire the absorption spectrum of the sample over the selected wavelength range.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values. For quantitative analysis, ensure that the absorbance values fall within the linear range of the instrument (typically 0.1-1.0). The concentration can be determined using the Beer-Lambert law (A = εcl), provided the molar extinction coefficient (ε) is known.

Fluorescence Spectroscopy

This compound exhibits weak intrinsic fluorescence. Its fluorescence properties, including quantum yield, are highly dependent on the molecular conformation and the surrounding environment.

Fluorescence Spectra

When excited in the near-UV or blue region of the spectrum, biliverdin can emit fluorescence in the red to far-red region. For instance, excitation of monomeric variants of biliverdin-binding proteins at 380 nm and 630 nm yields red fluorescence with maxima between 650 nm and 680 nm.[4]

Quantitative Data

The fluorescence quantum yield of biliverdin is generally low but can be influenced by factors such as UV irradiation and metal chelation.[5]

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Conditions | Reference |

| Biliverdin | 365 | Not specified | 0.00012 | In solution | [5] |

| Biliverdin (UV irradiated) | 365 | Not specified | 0.00119 | In solution, after 72h UV irradiation | [5] |

| Biliverdin | 488 | Not specified | 0.00095 | In solution | [5] |

| Biliverdin-binding protein complex | Not specified | Not specified | 0.016 | Wild-type protein | [4] |

Experimental Protocol: Fluorescence Spectroscopy

This protocol provides a general method for measuring the fluorescence spectrum of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvent

-

Quartz fluorescence cuvettes

-

Fluorometer

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. As with UV-Vis spectroscopy, protect the solution from light.

-

Instrument Setup: Turn on the fluorometer and allow the excitation lamp to warm up. Set the excitation and emission monochromators to the desired wavelengths.

-

Blank Measurement: Fill a fluorescence cuvette with the pure solvent and record a blank spectrum to account for any background fluorescence from the solvent or cuvette.

-

Sample Measurement: Place the cuvette containing the this compound solution in the sample holder.

-

Data Acquisition: Acquire the fluorescence emission spectrum by scanning the emission monochromator while keeping the excitation wavelength fixed. To obtain an excitation spectrum, scan the excitation monochromator while monitoring the emission at a fixed wavelength.

-

Quantum Yield Determination (Relative Method):

-

Measure the fluorescence spectra of a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) and the this compound solution under identical experimental conditions (excitation wavelength, slit widths).

-

Measure the absorbance of both the standard and the sample at the excitation wavelength.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for studying the chirality and conformation of molecules. Biliverdin itself is achiral but can adopt chiral helical conformations, which can be influenced by its environment, such as binding to proteins.

CD Spectra

When bound to proteins like human serum albumin, biliverdin can exhibit induced CD spectra, indicating a preferential adoption of a specific helical conformation. For example, biliverdin preferentially adopts an M-helicity conformation on human serum albumin in an aqueous buffer at pH 7.5.

Experimental Protocol: Circular Dichroism Spectroscopy

This protocol describes the general steps for acquiring CD spectra of this compound, particularly in the presence of a binding partner.

Materials:

-

This compound

-

Binding partner (e.g., protein) in a suitable buffer

-

Quartz CD cuvettes (e.g., 1 mm path length)

-

CD spectropolarimeter

Procedure:

-

Sample Preparation: Prepare solutions of this compound and its binding partner in the desired buffer. Ensure samples are free of aggregates by centrifugation or filtration.[3] The concentration should be carefully determined for accurate analysis.[3]

-

Instrument Setup: Turn on the CD spectropolarimeter and purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.[2][5] Allow the lamp to warm up.

-

Baseline Measurement: Record a baseline spectrum of the buffer solution in the same cuvette that will be used for the sample.

-

Sample Measurement: Record the CD spectrum of the this compound solution and the solution containing the biliverdin-protein complex.

-

Data Processing: Subtract the baseline spectrum from the sample spectra. The resulting spectrum can be expressed in units of millidegrees (mdeg) or converted to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * 100) / (c * l) where c is the molar concentration and l is the path length in centimeters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and dynamics of this compound in solution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of biliverdin in dimethyl sulfoxide (B87167) (DMSO) shows distinct signals for the protons of the tetrapyrrole backbone and the propionic acid side chains.

Quantitative Data: ¹H NMR Chemical Shifts

The following table lists the assigned ¹H NMR chemical shifts for biliverdin in DMSO-d₆.

| Proton | Chemical Shift (ppm) | Multiplicity |

| H8 (propionyl carboxyl) | 12.29 | br s |

| ... | ... | ... |

(Note: A complete, unambiguously assigned ¹H NMR peak list for this compound was not consistently available across the searched literature. The provided data point is from a study on biliverdin in DMSO and serves as an example.)

¹³C NMR Spectroscopy

Experimental Protocol: NMR Spectroscopy

This protocol provides a general guideline for acquiring NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of this compound in the deuterated solvent. The concentration will depend on the nucleus being observed and the sensitivity of the instrument (typically 1-10 mg for ¹H NMR).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe for the nucleus being observed.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Data Acquisition: Set up the desired NMR experiment (e.g., a standard 1D proton experiment or a 2D experiment like COSY or HSQC). Acquire the free induction decay (FID).

-

Data Processing: Fourier transform the FID to obtain the NMR spectrum. Phase the spectrum and perform baseline correction.

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to specific protons in the molecule.

Biological Pathways Involving Biliverdin

Biliverdin is a central molecule in heme metabolism and is involved in important signaling pathways.

Heme Catabolism Pathway

Heme, released from the breakdown of hemoglobin and other hemoproteins, is catabolized in a two-step enzymatic process. First, heme oxygenase (HO) converts heme into biliverdin, iron, and carbon monoxide. Subsequently, biliverdin reductase (BVR) reduces biliverdin to bilirubin.

Biliverdin Reductase Signaling

Biliverdin reductase is not only an enzyme but also a signaling molecule that participates in various cellular signaling cascades, including the insulin/IGF-1 and MAPK pathways. It can act as a kinase, a scaffold protein, and a transcriptional regulator, highlighting its pleiotropic functions beyond heme metabolism.

Conclusion

The spectroscopic properties of this compound are integral to its study and application in various scientific disciplines. This guide has provided a detailed overview of its UV-Vis, fluorescence, CD, and NMR characteristics, along with standardized experimental protocols and the biological context of its function. The provided data and methodologies will serve as a valuable resource for researchers and professionals working with this important biomolecule. Further research, particularly in obtaining high-resolution multidimensional NMR data, will continue to enhance our understanding of the structure-function relationship of this compound.

References

An In-depth Technical Guide to Biliverdin Hydrochloride: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biliverdin (B22007) hydrochloride, a water-soluble form of the green tetrapyrrolic bile pigment, is a crucial intermediate in the catabolism of heme. Historically considered a mere metabolic waste product, recent scientific inquiry has unveiled its significant physiological roles, including potent antioxidant, anti-inflammatory, and cytoprotective properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of biliverdin hydrochloride. Detailed experimental protocols for its analysis and the investigation of its biological functions are presented, alongside a summary of its quantitative properties and a visual representation of its associated signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of biliverdin, a linear tetrapyrrole. The addition of hydrogen chloride increases its polarity and solubility in aqueous solutions, facilitating its use in experimental settings.

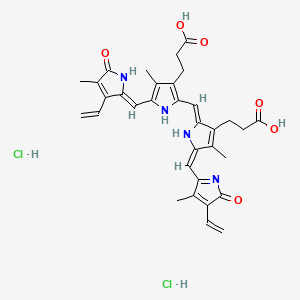

Chemical Structure

The chemical structure of biliverdin consists of four pyrrole (B145914) rings linked by methine bridges. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms.

Figure 1: Chemical Structure of this compound.

Figure 1: Chemical Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that different CAS numbers have been associated with this compound. The CAS number 856699-18-8 is frequently used for the monohydrochloride salt, while 55482-27-4 may refer to a different salt form or have been assigned erroneously in some databases.[1][2][3] Researchers should verify the specific form of the compound they are using.

| Property | Value | References |

| Molecular Formula | C₃₃H₃₄N₄O₆ · HCl | [2][3] |

| Molecular Weight | 619.11 g/mol | [4] |

| CAS Number | 856699-18-8 (more common); 55482-27-4 | [2][3][5][6] |

| Appearance | Dark green to blue-green crystalline solid | - |

| Solubility | Soluble in DMSO and DMF (~20 mg/mL), and in basic aqueous solutions. Sparingly soluble in neutral aqueous buffers. | [7] |

| UV-Vis λmax (in Methanol) | ~375 nm and ~660 nm | [8] |

Spectroscopic and Chromatographic Data

Spectroscopic Analysis

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. A study of biliverdin in DMSO revealed the following key ¹H NMR chemical shifts (δ) in ppm: ~12.29 (carboxyl protons), and a series of signals for the pyrrole and methine protons.[9] Another study provided ¹H NMR data for this compound in a CD₃CN/D₂O mixture, showing signals at δ = 7.97 (H-10), 6.69 (H-21), 6.51 (H-15), 6.49 (H-5), among others.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the precise molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a common technique for analyzing biliverdin. In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 583.3.[11] Fragmentation analysis can provide structural information by identifying characteristic losses of side chains and cleavages of the tetrapyrrole backbone.[10][12]

Chromatographic Separation

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the purification and analysis of this compound. A reversed-phase C18 column is typically used with a gradient elution of methanol (B129727) or acetonitrile (B52724) in water, often with an acidic modifier like trifluoroacetic acid or formic acid.[8][11]

-

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the purity of this compound. Neutral solvent systems can be employed to separate different isomers of biliverdin dimethyl ester.[8]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities that are of significant interest for therapeutic applications.

Antioxidant Properties

Biliverdin is a potent antioxidant that can directly scavenge reactive oxygen species (ROS). Furthermore, it is a key component of a powerful antioxidant amplification cycle. Biliverdin is reduced to bilirubin (B190676) by the enzyme biliverdin reductase (BVR). Bilirubin is a potent antioxidant that, upon scavenging a free radical, is oxidized back to biliverdin, which can then be recycled by BVR. This enzymatic cycle allows for the regeneration of the antioxidant capacity.[13]

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-6.[14] One of the key mechanisms underlying its anti-inflammatory action is the modulation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Activation of this pathway by biliverdin leads to an increase in the production of the anti-inflammatory cytokine IL-10.[13]

Cytoprotective Effects

The cytoprotective effects of biliverdin are closely linked to its antioxidant and anti-inflammatory activities. By mitigating oxidative stress and inflammation, biliverdin can protect cells from damage and apoptosis in various models of cellular injury.

Signaling Pathways

The biological effects of biliverdin are mediated through its interaction with several key signaling pathways.

Biliverdin is a direct product of the heme oxygenase (HO-1 and HO-2) catalyzed degradation of heme. The HO system plays a critical role in cellular defense against oxidative stress and inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. Biliverdin (hydrochloride) | CAS 856699-18-8 | Cayman Chemical | Biomol.com [biomol.com]

- 4. 胆绿素 盐酸盐 ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Synthesis, chromatographic purification, and analysis of isomers of biliverdin IX and bilirubin IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of a biliverdin geometric isomer by means of HPLC/ESI–MS and NMR spectroscopy. Differentiation of the isomers by using fragmentation “in-source” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of a biliverdin geometric isomer by means of HPLC/ESI-MS and NMR spectroscopy. Differentiation of the isomers by using fragmentation "in-source" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Biliverdin Hydrochloride and its Pivotal Role in Mitigating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological driver in a multitude of diseases. Biliverdin (B22007) hydrochloride, a metabolic intermediate of heme catabolism, has emerged as a potent cytoprotective agent with significant therapeutic potential against oxidative stress-induced cellular damage. This technical guide provides an in-depth exploration of the mechanisms through which biliverdin hydrochloride and its metabolic product, bilirubin (B190676), exert their antioxidant effects. We will delve into the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols for researchers investigating the therapeutic applications of this compound.

Introduction: The Heme Oxygenase System and its Antioxidant Arsenal

The heme oxygenase (HO) system is a critical enzymatic pathway responsible for the degradation of heme, a pro-oxidant molecule, into equimolar amounts of carbon monoxide (CO), free iron (which is subsequently sequestered by ferritin), and biliverdin.[1][2][3] The inducible isoform, heme oxygenase-1 (HO-1), is a key stress-responsive protein, upregulated by various stimuli including oxidative stress itself.[4][5][6][7][8]

Biliverdin, a green tetrapyrrolic bile pigment, was once considered a mere waste product of heme catabolism.[1] However, a growing body of evidence has unequivocally established its potent antioxidant and anti-inflammatory properties.[1][9][10] this compound, the commercially available and water-soluble form of biliverdin, is readily utilized in experimental settings to investigate these protective effects.

The primary mechanism of biliverdin's antioxidant action is intricately linked to its rapid conversion to bilirubin by the enzyme biliverdin reductase (BVR).[1][2] Bilirubin is a powerful lipophilic antioxidant capable of scavenging a wide range of ROS.[11] This enzymatic conversion is not a one-way street; a catalytic cycle has been proposed where bilirubin is oxidized back to biliverdin while neutralizing ROS, and then biliverdin is recycled back to bilirubin by BVR, thus amplifying the antioxidant capacity.[11][12]

Signaling Pathways Modulated by this compound

This compound exerts its protective effects by modulating several key signaling pathways involved in the cellular response to oxidative stress.

The Biliverdin-Bilirubin Redox Cycle

The cornerstone of biliverdin's antioxidant activity is the biliverdin-bilirubin redox cycle. Heme is first catabolized by heme oxygenase to biliverdin. Biliverdin is then rapidly reduced to bilirubin by biliverdin reductase (BVR), an NADPH-dependent enzyme. Bilirubin, a potent antioxidant, scavenges reactive oxygen species (ROS), and in the process, is oxidized back to biliverdin. This cycle allows for the regeneration of the potent antioxidant bilirubin, effectively amplifying the cellular defense against oxidative stress.

The Nrf2/HO-1 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including HO-1.[4][5][6][8] Biliverdin has been shown to activate the Nrf2/HO-1 pathway, creating a positive feedback loop where the product of the HO-1 reaction further stimulates the expression of this protective enzyme.[13]

The PI3K/Akt Survival Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth.[14][15][16] Activation of this pathway has been shown to protect cells from apoptosis induced by oxidative stress. Recent studies have demonstrated that biliverdin can activate the PI3K/Akt pathway, which in turn can lead to the activation of Nrf2 and subsequent upregulation of HO-1, further enhancing the cellular antioxidant defense.[13][17]

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies demonstrating the efficacy of this compound in mitigating oxidative stress and its downstream consequences.

Table 1: In Vitro Antioxidant and Cytoprotective Effects of Biliverdin

| Cell Line | Stressor | Biliverdin Concentration | Outcome Measure | Result | Reference |

| HeLa Cells | H₂O₂ | 10 nM | Cell Viability | Protection against 10,000-fold higher H₂O₂ concentration | [11] |

| Renal Tubular Epithelial Cells | Angiotensin II | 50-100 nM (siRNA knockdown of BVR) | Superoxide Production | 80% decrease in BVR protein, increased superoxide | [18] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | H₂O₂ | Not specified | ROS Generation | Attenuated intracellular ROS generation | [13] |

| MCF-7 and MDA-MB-468 Breast Cancer Cells | Not applicable | IC₅₀ | Cell Proliferation | Inhibition of cell proliferation | [19] |

Table 2: In Vivo Protective Effects of Biliverdin in Animal Models

| Animal Model | Injury Model | Biliverdin Dosage | Outcome Measure | Result | Reference |

| Swine | Liver Ischemia-Reperfusion | Not specified | Neutrophil Infiltration | >50% reduction in neutrophil infiltration | [20] |

| Rats | Cerebral Ischemia-Reperfusion | 35 mg/kg | Infarct Volume, Neurological Score | Significant reduction in infarct volume and improved neurological score | [21][22] |

| Rats | Cerebral Ischemia-Reperfusion | 35 mg/kg | TNF-α, IL-6, IL-1β, iNOS mRNA | Significant downregulation | [21] |

| Rats | Small Intestinal Ischemia-Reperfusion | 10 and 20 mg/kg/h (Bilirubin) | Malondialdehyde (MDA) Levels | Significant decrease in tissue MDA levels |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the design and execution of research on this compound.

Assessment of Oxidative Stress: Measurement of Intracellular ROS

Objective: To quantify the levels of intracellular reactive oxygen species in cultured cells treated with this compound following induction of oxidative stress.

Materials:

-

Cell line of interest (e.g., HUVECs, HeLa)

-

Cell culture medium and supplements

-

This compound (dissolved in an appropriate vehicle, e.g., DMSO)

-

Oxidative stress inducer (e.g., Hydrogen peroxide (H₂O₂), Angiotensin II)

-

2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) fluorescent probe

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Treatment: Once cells are attached and have reached the desired confluency, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 1-24 hours).

-

Induction of Oxidative Stress: Remove the treatment medium and wash the cells once with warm PBS. Add the oxidative stress inducer (e.g., 100 µM H₂O₂) diluted in serum-free medium or PBS to the cells. Incubate for the desired duration (e.g., 30-60 minutes).

-

Probe Loading: Remove the stressor-containing medium and wash the cells gently with warm PBS. Add H₂DCFDA working solution (typically 5-10 µM in serum-free medium) to each well and incubate for 30-45 minutes at 37°C, protected from light.

-

Fluorescence Measurement: After incubation, wash the cells twice with PBS to remove excess probe. Add PBS or a suitable buffer to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for fluorescein (B123965) (e.g., Ex/Em = 485/535 nm).

Western Blot Analysis of Nrf2 and HO-1 Expression

Objective: To determine the protein expression levels of Nrf2 and HO-1 in cells or tissues treated with this compound.

Materials:

-

Cell or tissue lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse cells or homogenize tissues in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies against Nrf2 and HO-1 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Model of Ischemia-Reperfusion Injury

Objective: To evaluate the protective effect of this compound in an animal model of ischemia-reperfusion (I/R) injury.

Materials:

-

Animal model (e.g., male Sprague-Dawley rats)

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments

-

This compound solution (sterile, for injection)

-

Vehicle control (e.g., sterile saline)

-

Microvascular clamps

Procedure (Example: Renal I/R Injury):

-

Animal Preparation: Anesthetize the animal and place it on a heating pad to maintain body temperature.

-

Surgical Procedure: Perform a midline laparotomy to expose the renal pedicles.

-

Ischemia Induction: Occlude the renal arteries and veins with microvascular clamps to induce ischemia. The duration of ischemia can vary depending on the experimental design (e.g., 45-60 minutes).

-

Treatment Administration: Administer this compound or vehicle control intravenously or intraperitoneally at a predetermined time point (e.g., just before reperfusion).

-

Reperfusion: Remove the clamps to allow blood flow to be restored to the kidneys.

-

Post-operative Care: Suture the incision and provide post-operative care, including analgesics and hydration.

-

Sample Collection and Analysis: At the end of the experiment (e.g., 24-48 hours post-reperfusion), euthanize the animals and collect blood and kidney tissues for analysis of renal function (e.g., serum creatinine, BUN), oxidative stress markers (e.g., MDA, SOD), inflammation (e.g., cytokine levels), and histology.

TUNEL Assay for Apoptosis Detection

Objective: To detect and quantify apoptotic cells in tissue sections or cultured cells treated with this compound.

Materials:

-

Paraffin-embedded tissue sections or fixed cultured cells on slides

-

Xylene and ethanol (B145695) series for deparaffinization and rehydration

-

Proteinase K

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTP, e.g., FITC-dUTP)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

Stop/Wash buffer

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Sample Preparation:

-

Permeabilization: Incubate the samples with Proteinase K solution (e.g., 20 µg/mL) for 10-20 minutes at room temperature to retrieve antigenic sites.[23] Then, permeabilize with a solution containing Triton X-100 for 5-15 minutes on ice.[23]

-

TUNEL Reaction:

-

Stopping the Reaction: Stop the reaction by incubating with a stop/wash buffer for 10 minutes.[23]

-

Detection:

-

If using a directly labeled dUTP (e.g., FITC-dUTP), proceed to counterstaining.

-

If using an indirect method (e.g., Br-dUTP), incubate with a fluorescently labeled anti-BrdU antibody.[23]

-

-

Counterstaining: Stain the nuclei with a counterstain like DAPI for 5-10 minutes.[23]

-

Mounting and Visualization: Mount the slides with an anti-fade mounting medium and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Conclusion

This compound stands as a promising therapeutic agent for combating diseases rooted in oxidative stress. Its multifaceted mechanism of action, centered on the potent biliverdin-bilirubin antioxidant cycle and the modulation of key cytoprotective signaling pathways like Nrf2/HO-1 and PI3K/Akt, provides a robust defense against cellular damage. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in a clinical setting. Future research should focus on optimizing delivery methods and conducting rigorous clinical trials to translate the compelling preclinical findings into effective treatments for a range of oxidative stress-related pathologies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. This compound - Echelon Biosciences [echelon-inc.com]

- 4. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 5. Activation of Nrf2/HO-1 Antioxidant Pathway by Heme Attenuates Calcification of Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gastrodin induced HO-1 and Nrf2 up-regulation to alleviate H2O2-induced oxidative stress in mouse liver sinusoidal endothelial cells through p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Biliverdin (hydrochloride) | 856699-18-8 [amp.chemicalbook.com]

- 11. pnas.org [pnas.org]

- 12. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 15. The role of PI3k/AKT signaling pathway in attenuating liver fibrosis: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. anygenes.com [anygenes.com]

- 17. researchgate.net [researchgate.net]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biliverdin Protects against Liver Ischemia Reperfusion Injury in Swine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biliverdin administration ameliorates cerebral ischemia reperfusion injury in rats and is associated with proinflammatory factor downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biliverdin administration ameliorates cerebral ischemia reperfusion injury in rats and is associated with proinflammatory factor downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. clyte.tech [clyte.tech]

- 24. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. sciencellonline.com [sciencellonline.com]

Methodological & Application

Application Notes and Protocols for Preparing Biliverdin Hydrochloride Solutions

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed instructions for the preparation, storage, and handling of Biliverdin (B22007) hydrochloride solutions for various in vitro and in cell-based assays. Adherence to these protocols is crucial for ensuring the stability, and activity of the compound, leading to reproducible experimental outcomes.

Product Information and Physical Properties

Biliverdin hydrochloride is a tetrapyrrolic bile pigment, an intermediate in the heme catabolism pathway.[1] It is the product of the enzymatic cleavage of heme by heme oxygenase and is subsequently reduced to bilirubin (B190676) by biliverdin reductase.[2][3] Due to its antioxidant, anti-inflammatory, and anti-mutagenic properties, it is a compound of interest in various research fields.[1]

Table 1: Physical and Solubility Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₃H₃₄N₄O₆ · HCl | [2][4] |

| Formula Weight | 619.1 g/mol | [2][4] |

| Appearance | Crystalline solid | [4] |

| Purity | ≥95% to ≥97.0% (TLC) | [4] |

| Storage (Solid) | -20°C for ≥4 years | [4] |

| UV/Vis. λmax | 310, 376, 689 nm | [2][3][4] |

| Solubility in DMSO | ~20 mg/mL | [2][3][4] |

| Solubility in DMF | ~20 mg/mL | [2][3][4] |

| Solubility in 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [2][3][4] |

| Aqueous Buffers | Sparingly soluble | [4] |

| Basic Aqueous Solutions (pH > 9) | Soluble for initial dissolution | [5] |

Preparation of Stock Solutions

The poor aqueous solubility of this compound necessitates the use of organic solvents for preparing concentrated stock solutions.[4]

Recommended Solvents

-

Dimethyl Sulfoxide (DMSO): The most common solvent for preparing high-concentration stock solutions.

-

Dimethylformamide (DMF): An alternative to DMSO with similar solubility characteristics.[2][4]

Protocol for Preparing a 10 mM DMSO Stock Solution

-

Pre-handling: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, dissolve 6.19 mg of this compound (FW: 619.1) in 1 mL of DMSO.

-

Dissolution: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.

-

Inert Gas Purge: For extended storage, it is recommended to purge the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.[4]

-

Storage: Store the stock solution in small aliquots in tightly sealed, light-protected (amber or foil-wrapped) vials.

Table 2: Stock Solution Storage Recommendations

| Storage Temperature | Duration | Conditions | Source(s) |

| 4°C | Several days | Short-term | |

| -20°C | Up to 1 month | Protected from light and air | [1] |

| -80°C | Up to 6 months | Protected from light and air | [1] |

Note: Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Preparation of Aqueous Working Solutions

For most biological assays, the organic solvent stock solution must be diluted into an aqueous buffer.

Protocol for Dilution into Aqueous Buffer

-

Serial Dilution: It is best to perform serial dilutions. First, dilute the concentrated DMSO stock solution into a smaller volume of the desired aqueous buffer (e.g., PBS, Tris, HEPES).

-

Final Dilution: Subsequently, add this intermediate dilution to the final assay volume to reach the desired working concentration. This method helps to prevent precipitation of the compound.

-

Maximum Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.5%) to avoid affecting the biological system. Run appropriate vehicle controls in your experiments.

-

Fresh Preparation: Aqueous solutions of this compound are not stable for long periods. It is highly recommended to prepare fresh working solutions for each experiment and not to store them for more than one day.[4]

Application Example: Biliverdin Reductase (BVR) Assay

This protocol describes the preparation of this compound as a substrate for a biliverdin reductase activity assay.

Reagents and Materials

-

This compound 10 mM stock solution in DMSO

-

BVR Assay Buffer (e.g., 100 mM Tris-HCl, 1 mM EDTA, pH 8.7)[6]

-

NADPH solution

-

Enzyme source (cell lysate or purified BVR)

Assay Protocol

-

Prepare Working Solution: Immediately before use, prepare a working solution of this compound by diluting the 10 mM DMSO stock into the BVR Assay Buffer. For example, to achieve a 10 µM final concentration in the assay, a 1:1000 dilution is required.[6]

-

Assay Plate Setup: In a 96-well plate, add the enzyme source and assay buffer.

-

Initiate Reaction: Start the reaction by adding the this compound working solution and the NADPH solution.

-

Measurement: Monitor the decrease in absorbance at a specific wavelength or the increase in bilirubin-dependent fluorescence to determine enzyme activity.[6][7]

Visualized Workflows and Pathways

Heme Degradation Pathway

Caption: The enzymatic conversion of Heme to Biliverdin and subsequently to Bilirubin.

Experimental Workflow for Solution Preparation

Caption: A stepwise workflow for preparing this compound working solutions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biliverdin (hydrochloride) | CAS 856699-18-8 | Cayman Chemical | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. This compound - Echelon Biosciences [echelon-inc.com]

- 6. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Heme Oxygenase Activity Assay Using Biliverdin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heme oxygenase (HO) is a critical enzyme in cellular defense mechanisms against oxidative stress and in maintaining iron homeostasis. It catalyzes the rate-limiting step in the degradation of heme to produce equimolar amounts of biliverdin (B22007), free iron (Fe²⁺), and carbon monoxide (CO).[1] Biliverdin is subsequently reduced to the potent antioxidant bilirubin (B190676) by biliverdin reductase (BVR).[1] There are two primary isoforms of heme oxygenase: the inducible HO-1, which is upregulated in response to various cellular stressors, and the constitutive HO-2, involved in the physiological turnover of heme.[2] The activity of HO is a key indicator of cellular stress response and a potential therapeutic target in various diseases. This document provides detailed protocols for the determination of HO activity, with a focus on methods involving its product, biliverdin.

Principle of the Assay

The activity of heme oxygenase is typically determined by measuring the rate of formation of one of its products. While direct measurement of biliverdin is possible, a more common and robust method is the coupled enzyme assay. In this approach, the biliverdin produced by HO is immediately reduced to bilirubin by an excess of biliverdin reductase. The formation of bilirubin is then monitored spectrophotometrically by the increase in absorbance at approximately 464-468 nm. This method is advantageous because bilirubin has a significantly higher molar extinction coefficient than biliverdin, leading to a more sensitive assay.[3]

Alternatively, for highly sensitive and specific quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed to directly measure biliverdin production.

Signaling Pathway and Experimental Workflow

The enzymatic degradation of heme and the principle of the coupled spectrophotometric assay are illustrated below.

Caption: Heme degradation pathway and coupled assay workflow.

Materials and Reagents

| Reagent | Supplier | Catalog No. |

| Biliverdin Hydrochloride | Sigma-Aldrich | 30891 |

| Hemin (B1673052) | Sigma-Aldrich | H9039 |

| NADPH Tetrasodium Salt | Sigma-Aldrich | N7505 |

| Biliverdin Reductase A (human, recombinant) | R&D Systems | 4464-BR |

| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 |

| Potassium Phosphate (B84403) Monobasic | Sigma-Aldrich | P5655 |

| Potassium Phosphate Dibasic | Sigma-Aldrich | P8281 |

| Sucrose | Sigma-Aldrich | S0389 |

| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| Chloroform (B151607) | Sigma-Aldrich | C2432 |

Experimental Protocols

Preparation of Reagents

-

1 M Potassium Phosphate Buffer (pH 7.4): Prepare a solution of 1 M potassium phosphate monobasic and a solution of 1 M potassium phosphate dibasic. Mix the two solutions until the pH reaches 7.4.

-

Homogenization Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) containing 250 mM Sucrose and 1 mM MgCl₂.

-

Reaction Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

-

Hemin Stock Solution (4 mM): Dissolve hemin in a minimal amount of 0.1 M NaOH and dilute with Reaction Buffer to a final concentration of 4 mM. Protect from light and prepare fresh.

-

NADPH Stock Solution (20 mM): Dissolve NADPH in Reaction Buffer. Store on ice and use on the day of preparation.

-

Biliverdin Reductase Solution: Reconstitute lyophilized biliverdin reductase in Reaction Buffer to a concentration of 0.1 mg/mL. Store at -20°C in aliquots.

-

This compound Stock Solution (5 mM): Due to its limited solubility in aqueous solutions, first dissolve this compound in DMSO to make a 5 mM stock solution. Store in small aliquots at -20°C, protected from light.

Preparation of Tissue/Cell Homogenates (Microsomal Fraction)

-

Homogenize tissue samples or cell pellets in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

-

Transfer the supernatant to a new tube and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

-

Discard the supernatant and resuspend the microsomal pellet in a minimal volume of Homogenization Buffer.

-

Determine the protein concentration of the microsomal fraction using a standard protein assay (e.g., Bradford or BCA).

Heme Oxygenase Activity Assay (Coupled Spectrophotometric Method)

-